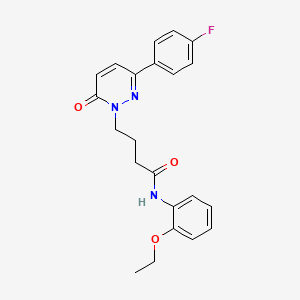
N-(2-ethoxyphenyl)-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-ethoxyphenyl)-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide, also known as EF-1502, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. EF-1502 is a pyridazinone derivative that has been shown to have promising pharmacological properties, including anti-inflammatory and analgesic effects. In
Aplicaciones Científicas De Investigación
Allosteric Modulation of CXCR3 Receptor : This compound has been identified as an allosteric modulator with potential implications for biased and probe-dependent signaling at the CXC-motif chemokine receptor CXCR3 (Brox et al., 2018). This research helps understand the structural mechanisms underlying selectivity and probe dependence, which could be crucial for developing new allosteric drugs.
Butyrylcholinesterase Inhibition : Research has shown that derivatives of this compound can act as inhibitors of butyrylcholinesterase, an enzyme linked to Alzheimer's disease (Dundar et al., 2019). This opens avenues for the development of new treatments for neurodegenerative diseases.
Antioxidant and Anticancer Activities : Novel derivatives of the compound have shown significant antioxidant and anticancer activities (Tumosienė et al., 2020). This suggests potential use in combating oxidative stress and treating certain types of cancer.
Lipoxygenase Inhibition : Research on related compounds indicates potential as lipoxygenase inhibitors, which can be significant in treating inflammatory conditions (Aziz‐ur‐Rehman et al., 2016).
Antimicrobial Activity : Certain derivatives have shown promising antimicrobial properties against various bacteria and fungi, suggesting potential applications in infection control (Sarvaiya et al., 2019).
Propiedades
IUPAC Name |
N-(2-ethoxyphenyl)-4-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O3/c1-2-29-20-7-4-3-6-19(20)24-21(27)8-5-15-26-22(28)14-13-18(25-26)16-9-11-17(23)12-10-16/h3-4,6-7,9-14H,2,5,8,15H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLENOQAUMQCJQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[5-(1,1-Difluoroethyl)pyridin-2-yl]methanamine](/img/structure/B2795637.png)
![2-mercapto-3-(2-methoxyphenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B2795638.png)
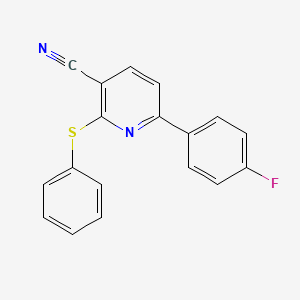
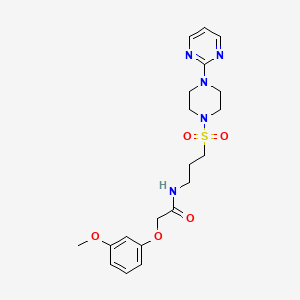
![2-(ethylsulfonyl)-1-(4-methylbenzyl)-1H-benzo[d]imidazole](/img/structure/B2795644.png)
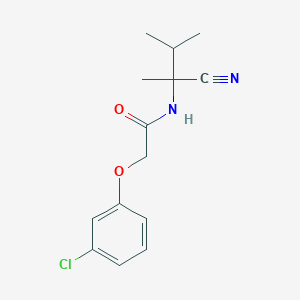
![N-phenyl-3-{[4-(propan-2-yl)phenyl]sulfonyl}[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2795649.png)
![3-chloro-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzenesulfonamide](/img/structure/B2795651.png)
![4-chlorobenzyl (4-ethyl-5-{[4-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl sulfide](/img/structure/B2795652.png)
![(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-2-yl)methanone](/img/structure/B2795653.png)
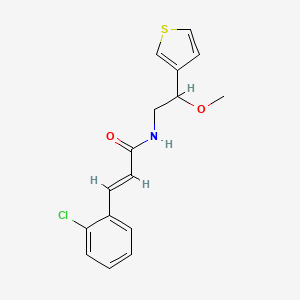
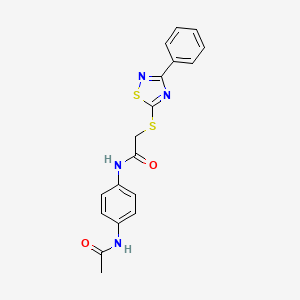
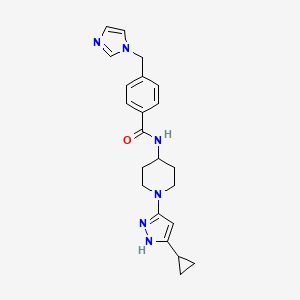
![5-(4-chlorobenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2795658.png)